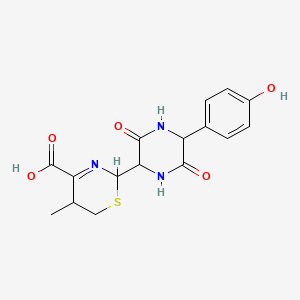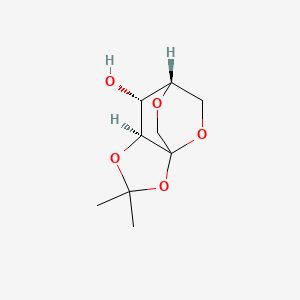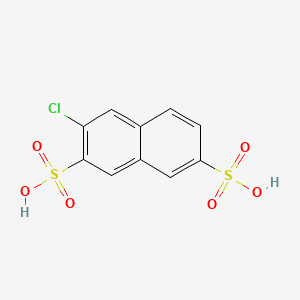
3-Chloro-2,7-naphthalenedisulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,7-naphthalenedisulfonic Acid is an organic compound with the molecular formula C10H7ClO6S2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two sulfonic acid groups at the 2 and 7 positions on the naphthalene ring. This compound is primarily used as an intermediate in various chemical syntheses, including the production of dyes and pigments .
Preparation Methods
The synthesis of 3-Chloro-2,7-naphthalenedisulfonic Acid typically involves the sulfonation of 3-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 3-chloronaphthalene, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions .
Industrial production methods often involve continuous processes to enhance efficiency and yield. These methods may include the use of advanced reactors and catalysts to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
3-Chloro-2,7-naphthalenedisulfonic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to produce corresponding sulfonates.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy-naphthalenedisulfonic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2,7-naphthalenedisulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its use in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and dispersants.
Mechanism of Action
The mechanism of action of 3-Chloro-2,7-naphthalenedisulfonic Acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
The pathways involved in its mechanism of action depend on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
3-Chloro-2,7-naphthalenedisulfonic Acid can be compared with other naphthalenedisulfonic acids, such as:
1,5-Naphthalenedisulfonic Acid: This compound has sulfonic acid groups at the 1 and 5 positions.
3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid: This derivative contains a hydroxyl and nitroso group, providing additional sites for chemical modification.
2,7-Naphthalenedisulfonic Acid: Lacking the chlorine atom, this compound is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H7ClO6S2 |
|---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
3-chloronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7ClO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,(H,12,13,14)(H,15,16,17) |
InChI Key |
HAAYLBIQGOZXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
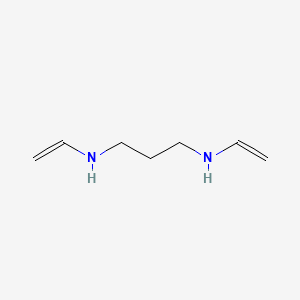
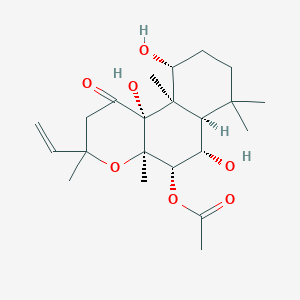

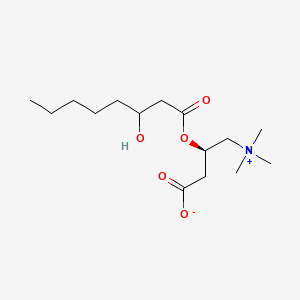

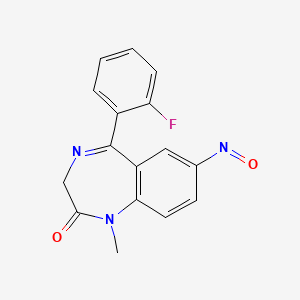
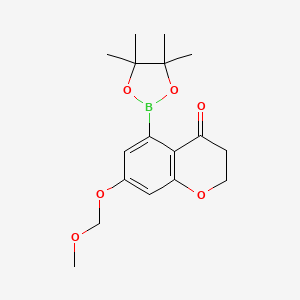
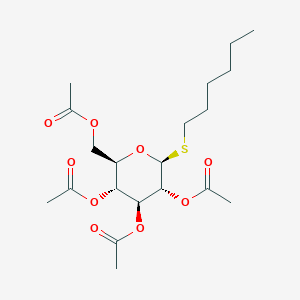
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
